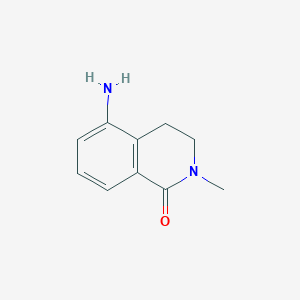![molecular formula C14H20N2O4 B3088105 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid CAS No. 1181717-80-5](/img/structure/B3088105.png)
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid
描述
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-4-ylmethyl group, and a propanoic acid moiety. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
作用机制
Target of Action
Similar compounds have been known to interact with various biochemical targets, including amino acid derivatives, eaat, hydroxycarboxylic acid receptor (hcar), free fatty acid receptor, fatty acid synthase (fasn), apical sodium-dependent bile acid transporter, and g protein-coupled bile acid receptor 1 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The pyridin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction, where the pyridine ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for precise control of reaction conditions and efficient production of the desired product . These systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
化学反应分析
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the pyridin-4-ylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid has various scientific research applications, including:
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Pyridin-4-ylmethyl derivatives: Compounds with similar pyridine-based structures that exhibit comparable reactivity and applications.
Uniqueness
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid is unique due to its combination of the Boc protecting group and the pyridin-4-ylmethyl group, which allows for versatile applications in organic synthesis and research. Its structure provides a balance between stability and reactivity, making it a valuable compound in various scientific fields.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-4-ylmethyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(9-6-12(17)18)10-11-4-7-15-8-5-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGZXWSZMPUTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


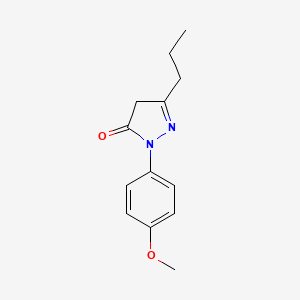
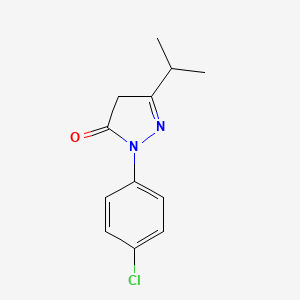
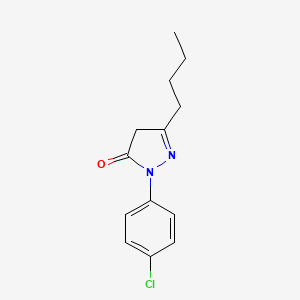
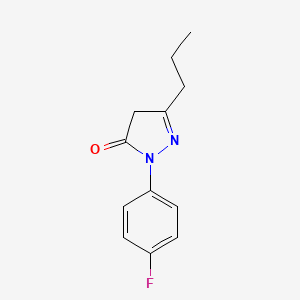
![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)
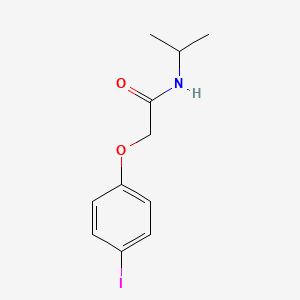
![3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine](/img/structure/B3088052.png)
![[4-(2,5-Difluorophenyl)phenyl]methanamine](/img/structure/B3088057.png)
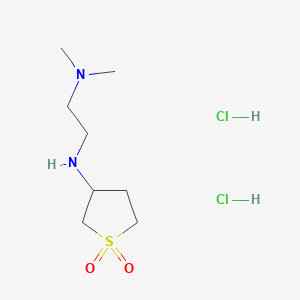
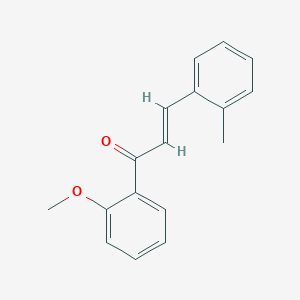
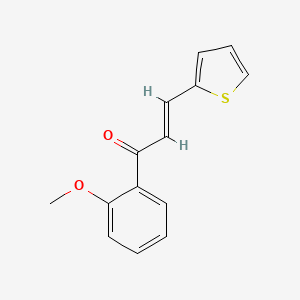
![3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B3088119.png)
